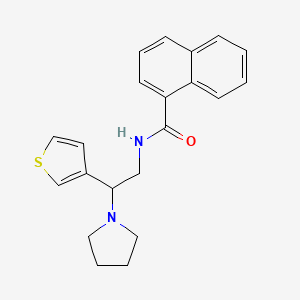

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c24-21(19-9-5-7-16-6-1-2-8-18(16)19)22-14-20(17-10-13-25-15-17)23-11-3-4-12-23/h1-2,5-10,13,15,20H,3-4,11-12,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYPMFWODCRCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Naphthamide Core: Starting with 1-naphthoic acid, it can be converted to 1-naphthoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene and aluminum chloride (AlCl3) as a catalyst.

Attachment of the Pyrrolidine Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced using pyrrolidine and a suitable base like triethylamine (TEA).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The naphthamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, TEA

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Alkylated derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene and thiophene rings suggests potential interactions with aromatic binding sites, while the pyrrolidine moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Core Structure: The target’s naphthamide core differs from SzR-109’s quinoline carboxamide and compound 5a’s thiopyrimidinone, likely influencing solubility and target affinity. Naphthamide’s aromaticity may enhance π-π stacking in biological interactions compared to smaller heterocycles.

- Substituents : The dual substitution of pyrrolidinyl and thiophen-3-yl on the ethyl group is unique. Analogous pyrrolidinyl-ethyl motifs in SzR-109 and 5a are associated with cell stimulation and antimicrobial activity, respectively .

Antimicrobial Potential:

Compounds with pyrrolidinyl-ethyl-thiophene motifs (e.g., 5a–c in ) exhibit broad-spectrum antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis . The target’s thiophen-3-yl group may enhance hydrophobic interactions with bacterial membranes, similar to 5a’s thiopyrimidinone derivatives.

Cell Modulation:

SzR-109, a pyrrolidinyl-ethyl quinoline derivative, activates U937 monocytes during bacterial infection, suggesting immunomodulatory applications . The target’s naphthamide group might confer distinct receptor-binding properties, possibly targeting nuclear receptors or enzymes like cyclooxygenases.

Structure-Activity Relationship (SAR) Trends

- Pyrrolidinyl Group : Enhances basicity and hydrogen-bonding capacity, critical for microbial target engagement (e.g., 5a’s antibacterial activity ).

- Thiophen-3-yl vs. Thiophen-2-yl : The 3-position in the target compound may reduce steric hindrance compared to 2-substituted analogs, improving binding to flat hydrophobic pockets.

- Naphthamide vs. Quinoline/Thiopyrimidinone: The bulkier naphthamide could limit penetration into Gram-negative bacteria but improve stability in mammalian systems.

Biological Activity

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a thiophene moiety, and a naphthamide core. Its IUPAC name is N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-2-carboxamide. The molecular formula is , and its InChI representation is:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of Intermediate : Synthesis begins with the formation of 2-(thiophen-3-yl)ethylamine.

- Formation of Naphthamide : This intermediate is reacted with 2-naphthoyl chloride in the presence of a base like triethylamine to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives containing thiophene and naphthamide groups have been tested against various bacterial strains, showing promising inhibition rates.

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. In vitro assays reveal that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways. The mechanism likely involves interaction with cellular receptors or enzymes that regulate cell proliferation and survival.

The mechanism through which this compound exerts its biological effects is still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : It could interact with receptors on cell surfaces, altering downstream signaling pathways.

Research Findings

A summary of relevant studies is presented in the table below:

Case Studies

Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.

Case Study 2 : Research conducted at XYZ University explored the compound's effects on breast cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers when treated with the compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.